molecular formula KNaO3Si B13741643 Sodium-potassium silicate

Sodium-potassium silicate

Número de catálogo: B13741643
Peso molecular: 138.171 g/mol
Clave InChI: FASTZPULWMIMJA-UHFFFAOYSA-N
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Propiedades

Fórmula molecular

KNaO3Si

Peso molecular

138.171 g/mol

Nombre IUPAC

potassium;sodium;dioxido(oxo)silane

InChI

InChI=1S/K.Na.O3Si/c;;1-4(2)3/q2*+1;-2

Clave InChI

FASTZPULWMIMJA-UHFFFAOYSA-N

SMILES canónico

[O-][Si](=O)[O-].[Na+].[K+]

Origen del producto

United States

Descripción

Sodium-potassium silicate is a mixed alkali silicate compound with the general formula $ \text{Na}2\text{O} \cdot \text{K}2\text{O} \cdot n\text{SiO}2 $. It is synthesized by fusing silica sand with sodium carbonate (soda ash) and potassium carbonate (potash) at high temperatures . The compound is often stabilized with sorbitol (100 mL L$^{-1}$) to prevent polymerization in aqueous solutions, maintaining a pH of ~11.8 before adjustment . Its composition typically includes 113.4 g L$^{-1}$ silicon (Si), 18.9 g L$^{-1}$ K$2$O, and 60.5 g L$^{-1}$ Na$_2$O, making it suitable for agricultural fertigation due to its solubility and controlled release of silicon and alkali ions .

Key properties include:

  • High alkalinity: Native pH ~11.8, adjustable to 6.0 using HCl for crop applications .
  • Stability: Sorbitol stabilization prevents polymerization below 3.0 mmol L$^{-1}$ .
  • Dual nutrient supply: Provides both silicon (enhancing plant stress resistance) and potassium/sodium (essential for metabolic functions) .

Métodos De Preparación

Fusion of Quartz with Alkali Hydroxides and Carbonates

One of the classical and industrially significant methods for preparing this compound involves the fusion of quartz (silicon dioxide) with sodium hydroxide, potassium hydroxide, and sodium carbonate. This method is characterized by high-temperature melting, which breaks down the strong Si–O bonds in quartz, allowing the formation of silicate compounds.

  • Process Description : Quartz is melted with a mixture of sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na2CO3) at elevated temperatures around 350°C. The addition of excess alkali hydroxides (over 80% more than stoichiometric) has been shown to reduce reaction time and temperature, improving efficiency by increasing the ionic strength of the reaction medium and facilitating Si–O bond cleavage.

  • Advantages : This method reduces production costs by lowering the required temperature and reaction time. It also yields this compound with acceptable industrial purity.

  • Research Findings : Studies have demonstrated that the presence of potassium hydroxide alongside sodium hydroxide in the melt produces mixed sodium-potassium silicates effectively. Sodium chloride (NaCl) can also be used in combination with NaOH to produce sodium silicate at moderate temperatures (~350°C), with similar results for mixed silicates with KOH.

Parameter Typical Value/Range
Reaction temperature ~350°C
Alkali hydroxide excess >80% above stoichiometric
Raw materials Quartz, NaOH, KOH, Na2CO3, sometimes NaCl
Reaction time Variable, reduced with excess alkali

Hydrothermal Isothermal Reaction Using Potassium-Rich Rock

A patented method involves using potassium-rich rock (such as nepheline syenite, syenite, pegmatite) as the silica source, which undergoes predesiliconization and is reacted with mixed alkali hydroxides under hydrothermal conditions.

  • Process Steps :

    • Raw Ore Pre-treatment : The potassium-rich rock is crushed, ground, and purified (gravity and magnetic separation) to obtain potassium feldspar powder with >65% content.
    • Raw Pulp Preparation : The potassium feldspar powder is mixed and ground with a mixed alkali solution containing sodium hydroxide and potassium hydroxide (NaOH/KOH mass ratio > 2.5), with total alkali concentration between 15-30%.
    • Isothermal Reaction : The slurry undergoes an isothermal reaction at 180–250°C for 1–4 hours in a reactor.
    • Filtration and Washing : The reaction slurry is diluted, filtered, and washed (often by backflushing) to separate the this compound solution from an aluminum-rich hydrated sodium aluminum silicate filter cake.
  • Outcomes : The filtrate is a this compound solution suitable as a raw material for inorganic silicon compounds and sylvite products. The aluminum-rich filter cake can be further processed for alumina extraction.

  • Process Parameters Summary :

Parameter Value/Range
Alkali concentration (NaOH+KOH) 15–30%
NaOH/KOH mass ratio >2.5
Particle size of feldspar powder ≤5 mm
Liquid-solid ratio (L/S) 2–5 (mass ratio)
Fineness of raw pulp >85% passing 74 μm
Reaction temperature 180–250°C
Reaction time 1–4 hours
  • Advantages : This method reduces silicon-calcium slag waste by over one-third and improves the economic efficiency of potassium extraction. It also produces silicate solutions with high silica and potassium oxide content.

Precipitation Method from Sodium Silicate Solutions

Another approach involves the acidulation of sodium silicate solutions to precipitate silica or silicate materials, which can be processed further.

  • Process Description : Sodium silicate solutions are preheated (60–100°C), and an acid solution (preheated to 30–35°C) is added under agitation to initiate silica precipitation. The mole ratio of silica to alkali metal oxide (SiO2:Na2O) in the silicate solution, typically ranging from 1.0 to 3.5, influences the pore size and properties of the precipitated silica.

  • Process Conditions and Results :

Example Feed Solids (%) Feed Temp (°C) Feed Pressure (psi) De-Water Time (hr) Resulting Solids (%)
1 6.2 85 20 6 74.2
2 6.2 92 20 6 65.7
3 23 74 80 4 68.5
4 18.6 70 80 5 60.3
  • Notes : This method is more relevant for producing precipitated silica or silicate powders rather than direct this compound solutions but is part of the broader silicate preparation technology.

Low-Temperature and Normal Pressure Synthesis from Industrial Waste

A method for producing high-modulus sodium silicate involves leaching active silicon dioxide from fly ash using sodium hydroxide solutions at low temperature and normal pressure, followed by carbonation to precipitate silicic acid and subsequent dissolution to achieve the desired silicate modulus.

  • Process Summary :

    • Leach fly ash with NaOH solution to produce low-modulus sodium silicate.
    • Carbonate the solution with CO2 to precipitate silicic acid.
    • Mix silicic acid with low-modulus sodium silicate and/or NaOH solution.
    • Stir and dissolve under boiling point temperature to obtain high-modulus sodium silicate.
  • Advantages : This method uses industrial waste as a raw material, has low energy consumption, and produces silicate with tunable modulus (M = 1–4).

Comparative Analysis and Research Findings

Influence of Sodium and Potassium Cations

Research comparing sodium and potassium silicates in alkali-activated systems shows:

  • Potassium silicate leads to a shorter induction period and higher early heat release during reaction.
  • Sodium silicate results in higher later-age compressive strength due to increased formation of calcium-aluminosilicate hydrate gels.
  • The presence of aluminum substitution in the gel structure is more pronounced with sodium silicate.

These findings imply that the alkali metal type influences the reaction kinetics and final material properties, which is critical in tailoring this compound synthesis for specific applications.

Summary Table of Preparation Methods

Method Raw Materials Conditions Key Features Applications
Fusion of Quartz with NaOH/KOH/Na2CO3 Quartz, NaOH, KOH, Na2CO3 ~350°C, excess alkali hydroxides Reduced time and temperature, industrial purity Industrial silicate production
Hydrothermal Reaction with Potassium-Rich Rock Potassium-rich rock, NaOH, KOH 180–250°C, 1–4 h, isothermal Waste reduction, alumina extraction This compound solution
Acidulation of Sodium Silicate Solution Sodium silicate solution, acid 60–100°C preheat, acid addition Precipitated silica/silicate powders Silica/silicate powders
Low-Temperature Synthesis from Fly Ash Fly ash, NaOH, CO2 Low temp, normal pressure Uses industrial waste, low energy High-modulus sodium silicate

Análisis De Reacciones Químicas

Types of Reactions: Sodium-potassium silicate undergoes various chemical reactions, including:

    Hydrolysis: When dissolved in water, it forms silicic acid and alkali hydroxides.

    Neutralization: Reacts with acids to form silica gel and corresponding salts.

    Polymerization: Forms polymeric silicate structures under certain conditions.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide, potassium hydroxide.

    Conditions: Reactions typically occur at room temperature or slightly elevated temperatures.

Major Products:

    Silica Gel: Formed during neutralization with acids.

    Polymeric Silicates: Formed during polymerization reactions.

Aplicaciones Científicas De Investigación

Agricultural Applications

Enhancement of Plant Growth

Sodium-potassium silicate is primarily utilized in agriculture as a soil amendment. It provides essential nutrients—potassium and silicon—that enhance plant growth and resilience. Key benefits include:

  • Improved Photosynthesis : The presence of silicon helps in the formation of thicker cell walls, which can improve the overall photosynthetic efficiency of plants .
  • Pest Resistance : Plants treated with this compound show increased resistance to pests and diseases due to enhanced structural integrity .
  • Soil Alkalinity : When dissolved in water, it raises the pH level of the soil, making it more alkaline, which can benefit certain crops .

Construction Industry

Durability and Strengthening of Materials

In construction, this compound is used to enhance the durability and strength of various materials:

  • Mortars and Concrete : Adding this compound to mortars improves their acid resistance and longevity. It reduces porosity in concrete, making it less absorbent to chemicals and liquids .
  • Fireproofing Wood : A solution of this compound can be applied to wood to make it flame retardant, thus enhancing fire safety in buildings .
  • Surface Treatments : Studies have shown that using this compound as a surface treatment for concrete significantly improves its chloride ion resistance and freeze-thaw resistance .

Industrial Applications

Versatile Uses in Manufacturing

This compound serves multiple purposes in industrial applications:

  • Silica Gel Production : It is a key ingredient in producing silica gel, which is widely used as a desiccant .
  • Cleaning Agents : The compound acts as an effective solvent for inks and dyes, making it valuable in cleaning formulations .
  • Welding Rods : It is commonly used in the production of welding rods due to its adhesive properties and thermal stability .

Case Study 1: Agricultural Benefits

A study demonstrated that applying this compound to rice crops resulted in a significant increase in yield due to improved resistance against pests and diseases. The thicker cell walls formed by silicon provided mechanical support against sap-sucking insects like spider mites .

Case Study 2: Concrete Durability

Research conducted on concrete treated with this compound showed an increase in the content of hydrated calcium silicate (C-S-H) by 389.8% compared to untreated samples. This treatment reduced permeability by 60.6%, enhancing the overall durability of the concrete against environmental factors .

Summary Table of Applications

Application AreaSpecific UsesBenefits
AgricultureSoil amendment, pest resistanceImproved yield, enhanced plant resilience
ConstructionMortar enhancement, fireproofing woodIncreased durability, acid resistance
IndustrialSilica gel production, cleaning agentsEffective solvent properties
Welding rods productionHigh adhesive strength

Comparación Con Compuestos Similares

Chemical Composition and Physical Properties

Property Sodium-Potassium Silicate Sodium Silicate Potassium Silicate Lithium Silicate
Formula Na$2$O·K$2$O·nSiO$_2$ Na$2$O·nSiO$2$ K$2$O·nSiO$2$ Li$2$O·nSiO$2$
SiO$_2$:Alkali Ratio 3.22 (weight basis) 2.0–3.75 1.5–2.5 2.0–4.5
pH (1% solution) 11.8 (unadjusted) 11–13 10–12 10–12
Density (g/cm$^3$) 1.35–1.50 1.30–1.60 1.20–1.45 1.25–1.55
Polymerization Threshold >3.0 mmol L$^{-1}$ >2.5 mmol L$^{-1}$ >2.0 mmol L$^{-1}$ >1.8 mmol L$^{-1}$

Key Observations :

  • Mixed Alkali Effect : this compound exhibits reduced cavity formation in glass structures compared to single-alkali variants, enhancing material stability .
  • Buffering Capacity : Higher SiO$_2$:alkali ratios increase pH buffering, critical in agricultural pH adjustment .
  • Thermal Resistance : Potassium silicate outperforms sodium variants in high-temperature applications (e.g., marine coatings) due to stronger Si-O-K bonds .

Research Findings and Limitations

Parameter This compound Sodium Silicate Potassium Silicate
Phosphate Interference Silicate ions form blue complexes, causing false positives in phosphate analysis Similar interference Similar interference
Environmental Impact Low toxicity, biodegradable High alkalinity risks water system disruption Lower solubility reduces leaching
Structural Analysis Mixed alkali effect reduces cavity size in glasses, enhancing durability Prone to efflorescence in cement Superior thermal stability in adhesives

Limitations :

  • Cost : Potassium silicate is more expensive than sodium variants, limiting its use in large-scale agriculture .
  • Handling : All alkali silicates require pH adjustment for agricultural use, increasing operational complexity .

Actividad Biológica

Sodium-potassium silicate, a compound formed by the combination of sodium silicate and potassium silicate, has garnered attention for its various biological activities, particularly in agriculture and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on plant health, antifungal properties, and implications in wound healing.

Overview of this compound

This compound is a soluble silicate compound that serves as a source of silicon (Si) for plants. Silicon is known to enhance plant growth and resistance to biotic and abiotic stresses. The biological activity of this compound can be attributed to its role in enhancing structural integrity in plants, promoting disease resistance, and influencing metabolic pathways.

Effects on Plant Health

Wound Healing in Plants

A significant study demonstrated that sodium silicate promotes wound healing in potato tubers. When treated with 50 mM sodium silicate, potato tubers exhibited accelerated formation of wound healing structures, reduced weight loss, and lower disease incidence compared to untreated controls. This was attributed to increased deposition of suberin and lignin, which are crucial for plant defense mechanisms .

Mechanisms Involved:

  • Gene Expression: Sodium silicate treatment led to the upregulation of genes associated with phenylpropanoid metabolism, including phenylalanine ammonia lyase (PAL), 4-coumarate: coenzyme A ligase (4CL), and cinnamyl alcohol dehydrogenase (CAD). These enzymes are vital for lignin synthesis .
  • Antimicrobial Compounds: The treatment also induced the production of antimicrobial compounds and total phenolics, enhancing the plant's defense against pathogens .

Antifungal Activity

Research has shown that potassium silicate exhibits significant antifungal properties. An in vitro study revealed that potassium silicate at concentrations of 2% and 5% completely inhibited the mycelial growth of Fusarium species across various pH levels. The inhibition was directly proportional to the concentration of potassium silicate used .

Table 1: Effect of Potassium Silicate on Mycelial Growth of Fusarium

ConcentrationpH 5.8pH 6.0pH 6.2pH 6.6pH 9.6pH 11.5
2%100%---100%-
5%100%100%100%100%100%100%

This demonstrates the potential use of potassium silicate as a biocontrol agent in agriculture.

Case Studies

  • Potato Tubers Wound Healing:
    • Study Design: Wounded potato tubers treated with sodium silicate.
    • Findings: Enhanced deposition of lignin and SPP; significant reduction in weight loss and disease index .
  • Antifungal Efficacy:
    • Study Design: In vitro assessment of potassium silicate against Fusarium.
    • Findings: Complete inhibition of fungal growth at specific concentrations across various pH levels .

Safety and Toxicology

The safety profile for this compound indicates low toxicity levels. Acute toxicity studies have shown that sodium silicate administered orally is readily absorbed and excreted without significant adverse effects at low concentrations. However, higher doses may lead to gastrointestinal irritation .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sodium-potassium silicate with controlled Na/K ratios?

  • Methodological Answer : Controlled synthesis typically involves fusion or sol-gel methods. For fusion, mix SiO₂ with Na₂CO₃ and K₂CO₃ in stoichiometric ratios, heat at 1200–1400°C, and quench the melt to form glassy silicates. For sol-gel, hydrolyze sodium and potassium alkoxides in aqueous solutions under controlled pH (9–11) and temperature (60–80°C). Characterization via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectroscopy (ICP-OES) ensures compositional accuracy .

Q. How should researchers characterize the structural properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FTIR : Identify Si-O-Si bridging (~1000–1100 cm⁻¹) and non-bridging oxygen (~900–950 cm⁻¹) vibrations to infer network connectivity.
  • NMR : Use ²⁹Si NMR to distinguish Q³ (silicate chains) and Q⁴ (3D network) species, and ²³Na/³⁹K NMR to probe cation environments.
  • XRD : Confirm amorphous or crystalline phases; amorphous silicates show broad humps at ~20–35° 2θ.
  • Report data with error margins and replicate measurements to ensure reproducibility .

Q. What analytical methods ensure accurate quantification of Na and K in silicate matrices?

  • Methodological Answer : Flame atomic absorption spectroscopy (FAAS) and ICP-OES are preferred for cation quantification. To avoid interference, digest samples in HF-HNO₃ mixtures, calibrate with matrix-matched standards, and validate via spike recovery tests (target: 95–105% recovery). Classical wet chemical methods (e.g., gravimetric analysis) remain reliable but require rigorous control of precipitating agents and digestion times .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer : Contradictions often arise from variations in synthesis conditions (e.g., cooling rates, impurity levels). Design a comparative study:

  • Step 1 : Synthesize samples under controlled parameters (fixed Na/K ratio, purity >99.9%).
  • Step 2 : Perform differential scanning calorimetry (DSC) at uniform heating rates (e.g., 10°C/min) to measure glass transition temperatures (Tg).
  • Step 3 : Analyze structural homogeneity via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS).
  • Step 4 : Use multivariate regression to correlate Tg with Na/K ratio and network polymerization .

Q. How should experiments be designed to study this compound’s role in geopolymer formation?

  • Methodological Answer : Apply the PICOT framework:

  • Population (P) : Geopolymer precursors (e.g., metakaolin, fly ash).
  • Intervention (I) : this compound activator (vary SiO₂/Na₂O/K₂O ratios).
  • Comparison (C) : Compare with pure sodium or potassium silicate activators.
  • Outcome (O) : Compressive strength, setting time, and microstructure (SEM/XRD).
  • Time (T) : Monitor properties at 1, 7, and 28 days.
  • Use factorial design to optimize activator composition and assess interactions between variables .

Q. How can theoretical models predict the rheological behavior of this compound melts under varying conditions?

  • Methodological Answer : Combine Arrhenius-based viscosity models with experimental data. For example:

  • Model : η = η₀ exp(Eₐ/RT), where η₀ is pre-exponential factor and Eₐ is activation energy.
  • Data Collection : Measure viscosity via rotational viscometry at temperatures (800–1200°C) and shear rates (10⁻¹–10³ s⁻¹).
  • Validation : Compare predicted vs. observed viscosity curves. Discrepancies may indicate non-Newtonian behavior or phase separation, requiring adjustments to the model (e.g., incorporating free volume theory) .

Data Synthesis and Contradiction Management

Q. What strategies address inconsistencies in ion-exchange capacity studies of this compound?

  • Methodological Answer :

  • Systematic Parameter Variation : Test exchange capacity across pH (4–10), temperature (25–80°C), and competing ions (e.g., Ca²⁺, Mg²⁺).
  • Statistical Analysis : Use ANOVA to identify significant factors; report confidence intervals (e.g., 95% CI).
  • Literature Comparison : Tabulate published data (Table 1) to identify outliers and methodological differences (e.g., batch vs. column methods).

Table 1 : Ion-exchange capacity (meq/g) of this compound across studies.

StudypHTemperature (°C)Capacity (meq/g)Method
A7252.1 ± 0.3Batch
B7501.8 ± 0.2Column
C9252.5 ± 0.4Batch

Contradictions may arise from kinetic vs. equilibrium conditions or surface area differences .

Reporting and Reproducibility

Q. What are the best practices for reporting synthetic procedures in this compound research?

  • Methodological Answer : Follow journal guidelines (e.g., RSC or ACS standards):

  • Materials : Specify purity, suppliers, and pretreatment steps (e.g., drying at 110°C for 24 h).
  • Methods : Detail heating rates (±1°C/min), atmospheric conditions (e.g., argon vs. air), and quenching techniques.
  • Data : Include raw XRD/FTIR spectra in supplementary files, annotated with peak assignments.
  • Reproducibility : Provide step-by-step protocols for critical steps (e.g., "stirred at 500 rpm for 2 h using a Teflon-coated magnet") .

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